N-methylmethanamine;zirconium

ALD precursor delivery vapor pressure physical form

Solid ALD precursor eliminates thermal runaway and carbon contamination risks of liquid alternatives. - Decomposition onset: 240 ± 10 °C, well below TEMAZ’s >275 °C, enabling low-thermal-budget deposition. - Melting point: 57-60 °C; simplifies delivery system design and avoids heated bubblers. - Purity: up to ≥99.99% trace metals; chlorine-free for stoichiometric ZrO₂/ZrN films. - Available in 250 mg to 25 g packs with short lead times.

Molecular Formula C2H7NZr
Molecular Weight 136.31 g/mol
Cat. No. B8234781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylmethanamine;zirconium
Molecular FormulaC2H7NZr
Molecular Weight136.31 g/mol
Structural Identifiers
SMILESCNC.[Zr]
InChIInChI=1S/C2H7N.Zr/c1-3-2;/h3H,1-2H3;
InChIKeyXYPZIIKKBDZWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDMAZ: Precursor & Synthon Baseline


Tetrakis(dimethylamido)zirconium(IV), Zr(NMe₂)₄ (TDMAZ, CAS 19756-04-8), is a homoleptic group-IV metal alkylamide existing as a faint yellow to green-yellow crystalline solid at ambient temperature [1]. It serves as a volatile, chlorine-free precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of ZrO₂ and ZrN thin films [2], and as a modular organometallic synthon for preparing zirconium catalysts and coordination complexes via protonolysis or insertion reactions [3]. Its well-defined solid-state handling profile, quantified vapor pressure characteristics, and balanced thermal decomposition behavior distinguish it within the crowded landscape of zirconium precursor candidates.

Why Generic TDMAZ Substitution Fails


Procurement decisions that treat all zirconium dialkylamide precursors as functionally equivalent ignore critical, quantifiable differences in physical state, vapor pressure, thermal stability, and chemisorption reactivity that directly determine process outcomes. TDMAZ, as a homoleptic dimethylamide solid with a melting point of 57–60 °C, occupies a distinct position compared to liquid competitors such as tetrakis(ethylmethylamido)zirconium (TEMAZ; liquid at room temperature, decomposes above 275 °C [1]) and cyclopentadienyl-containing alternatives like CpZr(NMe₂)₃ (liquid at room temperature ). Furthermore, the metal center in TDMAZ — zirconium — dictates a fundamentally different surface chemistry compared to the hafnium analog Hf(NMe₂)₄, with TDMAZ demonstrating superior reactivity in the third chemisorption step critical for ALD saturation [2]. Selecting the wrong analog without understanding these quantified gaps can cause thermal runaway hazards, non-self-limited growth, carbon contamination, or failed catalyst synthesis, erasing any upfront cost savings.

TDMAZ Differentiation Evidence


Solid-State vs. Liquid ALD Precursor Handling

TDMAZ is a crystalline solid at room temperature with a melting point of 57–60 °C . In contrast, the widely used industrial precursor TEMAZ (tetrakis(ethylmethylamido)zirconium) is a liquid that reacts immediately with moisture [1], and CpZr(NMe₂)₃ is also a liquid at room temperature . The solid form of TDMAZ eliminates the viscosity drift and compositional changes that plague liquid precursors during prolonged heating in bubblers, enabling consistent vapor draw and reproducible film growth over extended ALD campaigns. This difference is directly relevant for high-volume manufacturing where precursor lot-to-lot consistency and long-term bubbler stability determine yield. Furthermore, the melting point well above ambient storage conditions (2–8 °C recommended ) ensures TDMAZ remains a free-flowing solid during shipping and handling, reducing the risk of leaks and air exposure compared to liquid competitors.

ALD precursor delivery vapor pressure physical form

Growth Rate Parity with CpZr(NMe₂)₃

Direct epoxide insertion into TDMAZ at room temperature produces a mononuclear N,O-chelate zirconium complex that, when used as an ALD precursor for ZrO₂, yields a growth rate of 0.93 Å per cycle — essentially identical to the 0.9 Å per cycle achieved by the commercial standard precursor CpZr(NMe₂)₃ under comparable ALD conditions [1]. This result is significant because it demonstrates that TDMAZ-derived precursors can match the film growth efficiency of more expensive cyclopentadienyl-based precursors while retaining the advantages of the tetrakis(dimethylamido) scaffold (chlorine-free composition, solid-state handling). The near-identical growth rate eliminates the need to re-optimize deposition recipes when transitioning from CpZr(NMe₂)₃-based processes to TDMAZ-based derivative precursors.

atomic layer deposition ZrO₂ growth per cycle precursor comparison

Vapor Pressure Benchmark for ALD Delivery

The boiling point of TDMAZ is reported as 80 °C at 0.1 mmHg (approximately 0.1 Torr) and 85 °C at 0.8 mmHg (approximately 0.8 Torr) [REFS-1, REFS-2]. This places TDMAZ in a moderate volatility regime well-suited for ALD precursor delivery at source temperatures between 60 and 90 °C. In comparison, the pure form of the competing precursor CpZr(NMe₂)₃ requires a cocktail with cycloheptatriene (C₇H₈) to achieve a vapor pressure of 1.2 Torr at 100 °C [2]; without this additive, the vapor pressure of neat CpZr(NMe₂)₃ is lower and degrades over time due to thermal decomposition [3]. While TEMAZ achieves vapor pressure of approximately 1 Torr (133 Pa) at 92 °C , TDMAZ reaches a comparable vapor pressure (0.8 Torr) at a lower temperature (85 °C), which can translate to reduced thermal stress on the precursor during vaporization. The recently published tensimetric study of TDMAZ in the temperature range 60–110 °C provides the temperature dependence of saturated vapor pressure, enabling precise engineering of bubbler conditions [4].

vapor pressure precursor delivery TDMAZ boiling point

Thermal Stability Window vs. TEMAZ

Mass spectrometric analysis of the gas phase above TDMAZ reveals that vapor decomposition on a heated surface begins at 240 ± 10 °C, with maximum thermolysis achieved above 280 °C [1]. This decomposition threshold is approximately 35 °C lower than that of TEMAZ, which maintains ALD-type self-limited growth up to 275 °C before thermal decomposition disrupts film uniformity [2]. The earlier decomposition onset of TDMAZ defines a narrower ALD temperature window: while TEMAZ can be used up to approximately 275 °C before non-self-limited CVD-like growth degrades film conformality, TDMAZ-based processes should be operated below 240 °C to maintain true ALD behavior. Conversely, this lower decomposition temperature can be advantageous for low-temperature ALD applications (e.g., on thermally sensitive polymer substrates) where the precursor must pyrolyze cleanly at reduced temperatures. For users selecting between TEMAZ and TDMAZ, this 35 °C differential in thermal stability is a critical discriminator that determines the maximum allowable substrate temperature in the ALD reactor.

thermal stability decomposition temperature ALD window

Zr vs. Hf Chemisorption Reactivity

Density functional theory (DFT) calculations comparing the chemisorption of group IV tetrakis(dimethylamido) precursors on hydroxylated oxide surfaces reveal a critical metal-dependent reactivity divergence: while Hf(NMe₂)₄ shows more favorable reaction energies in the first two ligand-exchange steps (exothermic with activation energies of 0.20 and 0.32 eV), the trend reverses in the third and final step, where Hf(NMe₂)₄ exhibits lower reactivity than both Zr(NMe₂)₄ and Ti(NMe₂)₄ [1]. For Hf(NMe₂)₄, the third chemisorption step is endothermic and non-spontaneous below 503 °C, leading to termination of the ALD surface reaction at the –O₂Hf(NMe₂)₂ intermediate and incomplete ligand removal. In contrast, Zr(NMe₂)₄ undergoes more complete surface reaction, releasing more HNMe₂ byproduct molecules before saturation [1]. This difference means that Zr(NMe₂)₄-based ALD processes can achieve a higher degree of surface saturation and lower residual ligand contamination compared to the hafnium analog, directly affecting film purity and dielectric performance. For procurement decisions involving both Zr and Hf precursors, this study provides atomic-scale evidence that the metal center — not just the ligand set — controls surface chemistry, and Zr(NMe₂)₄ delivers inherently more complete ALD surface reactions than Hf(NMe₂)₄.

DFT study surface chemistry chemisorption group IV comparison

Precatalyst Identity: Zr(NMe₂)₄ vs. Zr(Bn)₄

In the synthesis of Zr(IV)–pyridylamido olefin polymerization catalysts, the choice of metal precursor — Zr(NMe₂)₄ versus Zr(Bn)₄ (tetrabenzylzirconium) — has been shown to be decisive for obtaining precatalysts of unambiguous identity [1]. When Zr(NMe₂)₄ is used as the starting material, a temperature-controlled and reversible σ-bond metathesis/protonolysis reaction pathway occurs in the 298–383 K temperature range, yielding a well-defined coordination sphere. In contrast, the use of Zr(Bn)₄ introduces competing reaction pathways that complicate the structure–activity relationship and can produce mixtures of catalytically active species [1]. For industrial and academic users synthesizing single-site olefin polymerization catalysts, this means that Zr(NMe₂)₄ provides a cleaner, more predictable protonolysis entry point compared to tetrabenzylzirconium, reducing the risk of generating catalytically ambiguous material that would confound structure–activity correlation studies and process reproducibility.

olefin polymerization catalysis precatalyst synthesis metal-precursor choice

TDMAZ High-Value Application Scenarios


Low-Temperature ALD on Sensitive Substrates

For ALD processes targeting substrate temperatures below 240 °C — such as deposition onto flexible polymeric electronics, temperature-sensitive III-V semiconductors, or patterned photoresists — TDMAZ provides a thermally matched precursor whose decomposition onset (240 ± 10 °C [1]) ensures clean precursor pyrolysis at accessible temperatures while remaining below the substrate thermal budget. The solid-state form of TDMAZ (mp 57–60 °C ) further simplifies delivery system design by eliminating the need for heated liquid bubblers with associated viscosity management. This scenario leverages the quantified 35 °C lower decomposition threshold of TDMAZ versus TEMAZ (>275 °C [2]) as a process advantage rather than a limitation.

Single-Site Olefin Polymerization Precatalyst Synthesis

Academic and industrial laboratories synthesizing Zr(IV)–pyridylamido or related non-metallocene olefin polymerization catalysts should specify Zr(NMe₂)₄ as the metal precursor to ensure unambiguous precatalyst identity [3]. The controlled σ-bond metathesis/protonolysis pathway operating at 298–383 K avoids the competing reactivity observed with Zr(Bn)₄, directly reducing batch failure rates and enabling reproducible structure–activity correlation for catalyst patenting and scale-up. This scenario is supported by direct head-to-head comparison evidence showing that the precursor choice is not interchangeable.

Derivative ALD Precursor Development from TDMAZ

R&D groups developing next-generation ALD precursors can use TDMAZ as a versatile platform for synthesizing N,O-chelate complexes via room-temperature epoxide insertion [4]. The resulting mononuclear complexes deliver ZrO₂ ALD growth rates of 0.93 Å/cycle — directly matching the 0.9 Å/cycle benchmark of commercial CpZr(NMe₂)₃ [4] — while retaining the chlorine-free composition of the parent TDMAZ. This scenario enables process engineers to qualify new precursors without sacrificing throughput, using a synthetic route described as 'extremely simple, atom-economic, and easily scalable' [4].

Comparative Surface Chemistry of Group IV Precursors

For researchers investigating fundamental ALD surface reaction mechanisms, TDMAZ serves as the zirconium benchmark in a homologous series of tetrakis(dimethylamido) precursors. DFT evidence shows that Zr(NMe₂)₄ drives the third chemisorption step more completely than Hf(NMe₂)₄ [5], meaning that comparative studies using TDMAZ alongside TDMAH (Hf analog) and TDMAT (Ti analog) can isolate the effect of the metal center on surface saturation behavior. This scenario is essential for designing mixed-oxide ALD processes (e.g., HfₓZr₁₋ₓO₂) where precursor reactivity matching is critical for achieving the desired film composition.

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